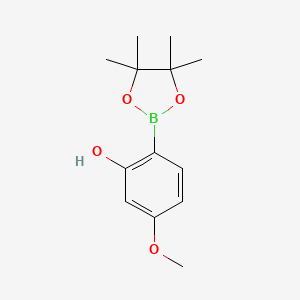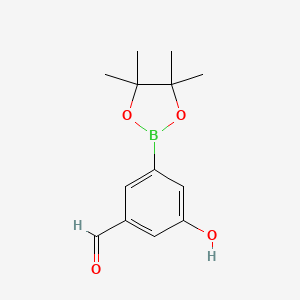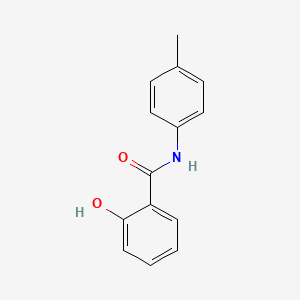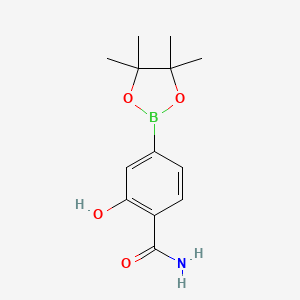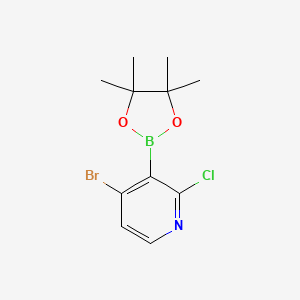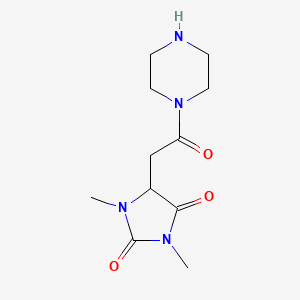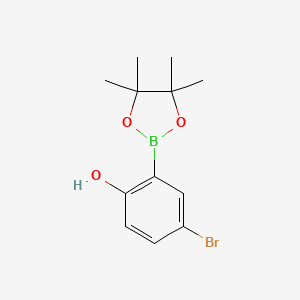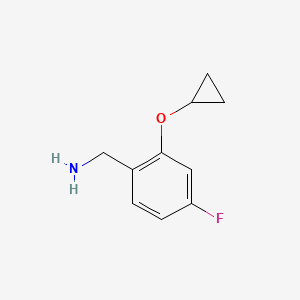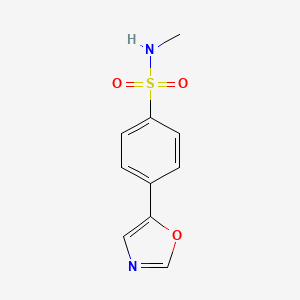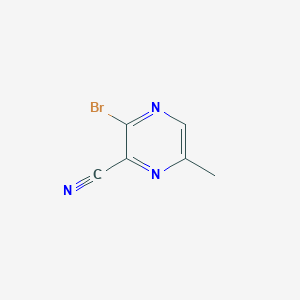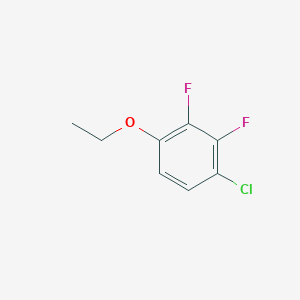
(2-(Benzyloxy)naphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-(Benzyloxy)naphthalen-1-yl)methanol” is a chemical compound with the molecular formula C18H16O2 . It is also known as ‘BNM’ or 'N-(2-naphthylmethyl)-2-phenoxymethoxybenzamide’. This compound belongs to the category of naphthalene derivatives.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C18H16O2/c19-12-17-16-9-5-4-8-15 (16)10-11-18 (17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2 . The molecular weight of this compound is 264.32 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
(2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene has a range of potential applications in the fields of chemistry and biology. In chemistry, it has been used as a building block for the synthesis of a variety of molecules and materials, and has been found to be particularly useful for the synthesis of polymers and other polymeric materials. In biology, it has been studied for its potential applications in drug discovery and development, as it has been found to have a range of beneficial effects. It has also been used in the synthesis of pharmaceuticals, and has been found to have antifungal and antibacterial properties.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene is not fully understood, but it is believed to act as an inhibitor of certain enzymes. It has been found to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and thromboxane synthase. It is also believed to act as an antioxidant, and has been found to reduce the production of reactive oxygen species.
Biochemical and Physiological Effects
(2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene has been found to have a range of beneficial effects on the biochemical and physiological processes of the body. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to reduce the production of reactive oxygen species, which can be beneficial for a range of conditions. In addition, it has been found to have an effect on the metabolism of lipids and carbohydrates, and has been found to increase the activity of certain enzymes involved in the metabolism of these compounds.
Advantages and Limitations for Lab Experiments
(2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, and can be produced with a high degree of purity. In addition, it has a low boiling point and is relatively stable, allowing for easy manipulation and storage. However, it does have some limitations, such as its relatively low solubility in water and its low concentration in biological samples.
Future Directions
Given its potential applications in the fields of chemistry and biology, there are a number of potential future directions for research involving (2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery and development. In addition, further research into the synthesis of derivatives of (2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene could yield new compounds with potential therapeutic applications. Finally, research into the use of (2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene as a building block for the synthesis of polymers and other materials could yield new materials with a range of potential applications.
Synthesis Methods
(2-(Benzyloxy)naphthalen-1-yl)methanolaphthalene can be synthesized using a variety of methods. The most common method is the reaction of 2-naphthol with benzyl bromide in the presence of an appropriate base, such as sodium hydroxide. This reaction typically yields a product with a purity of greater than 95% and can be used to produce a variety of derivatives. Other methods of synthesis include the reaction of 2-naphthol with benzaldehyde in the presence of a strong base, such as potassium hydroxide. This reaction yields a product with a purity of greater than 90%.
Safety and Hazards
properties
IUPAC Name |
(2-phenylmethoxynaphthalen-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-11,19H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZQHWVTVIKESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

